N-(4-bromo-3-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a brominated phenyl group, a methoxy-substituted indole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
Coupling Reactions: The brominated phenyl group is coupled with the indole moiety using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving amines and carbonyl compounds.
Final Coupling: The final product is obtained by coupling the pyrrolidine ring with the indole-phenyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-methoxybenzamide
- N-(4-bromophenyl)methyl-2-(5-methoxy-1H-indol-3-yl)ethanamine
- 2-bromo-N-methylbenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of structural features, including the brominated phenyl group, methoxy-substituted indole moiety, and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C23H24BrN3O3 |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24BrN3O3/c1-14-9-17(3-5-20(14)24)26-23(29)16-10-22(28)27(13-16)8-7-15-12-25-21-6-4-18(30-2)11-19(15)21/h3-6,9,11-12,16,25H,7-8,10,13H2,1-2H3,(H,26,29) |
InChI Key |
DQSWFLROVCFCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)OC)Br |
Origin of Product |
United States |
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